2-Phenyl-3-(pyrrolidin-1-yl)-2H-indazole
Description
Structure
3D Structure
Properties
CAS No. |
88279-20-3 |
|---|---|
Molecular Formula |
C17H17N3 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-phenyl-3-pyrrolidin-1-ylindazole |
InChI |
InChI=1S/C17H17N3/c1-2-8-14(9-3-1)20-17(19-12-6-7-13-19)15-10-4-5-11-16(15)18-20/h1-5,8-11H,6-7,12-13H2 |
InChI Key |
INNWBNFGSMLPBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C3C=CC=CC3=NN2C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Phenyl 3 Pyrrolidin 1 Yl 2h Indazole and Congeneric Derivatives
Strategies for the Construction of the 2H-Indazole Heterocyclic Framework
The formation of the 2H-indazole ring is the foundational step in the synthesis of 2-Phenyl-3-(pyrrolidin-1-yl)-2H-indazole. Various synthetic strategies have been developed to construct this bicyclic system, ranging from classical reductive cyclizations to modern transition metal-catalyzed reactions.
Cadogan Reaction and Related Deoxygenative Cyclization Approaches for 2H-Indazoles
The Cadogan reaction is a classical and robust method for synthesizing 2H-indazoles, typically involving the reductive cyclization of o-nitrobenzylamines or related nitroaromatic compounds. nih.gov This deoxygenative cyclization is traditionally carried out at high temperatures (often >150 °C) using trivalent phosphorus reagents like trialkyl phosphites or phosphines. nih.govforagerone.com The widely accepted mechanism proceeds through the exhaustive deoxygenation of the nitro group to form a nitrene intermediate, which then undergoes intramolecular cyclization. nih.gov The use of aromatic azides as starting materials, which also form nitrene intermediates, supports this mechanistic model. nih.gov
Recent advancements have aimed to mitigate the harsh conditions of the traditional Cadogan reaction. Milder conditions have been developed, allowing the reaction to proceed at lower temperatures, such as 80 °C. nih.govorganic-chemistry.org Furthermore, catalytic versions of the Cadogan cyclization have been reported, utilizing a P(III)/P(V) redox cycling strategy to reduce the amount of phosphorus reagent required. nih.gov
A significant development in understanding this reaction is the isolation of 2H-indazole N-oxides, which provides direct evidence of competent oxygenated intermediates. nih.gov This finding suggests that non-nitrene pathways may also be operational, challenging the long-held mechanistic model and opening avenues for even milder reaction protocols. nih.gov An operationally simple, one-pot synthesis of 2H-indazoles has been developed by generating ortho-imino-nitrobenzene substrates via condensation, followed by a reductive cyclization promoted by tri-n-butylphosphine under mild conditions. organic-chemistry.orgacs.org
Table 1: Comparison of Cadogan Reaction Conditions for 2H-Indazole Synthesis
| Method | Reagent | Temperature | Key Features |
| Classical Cadogan | Excess trialkyl phosphites/phosphines | >150 °C | High temperatures, excess hazardous reagents required. foragerone.com |
| Modified Cadogan | Tri-n-butylphosphine | 80 °C | Milder temperature, one-pot procedure from o-nitrobenzaldehydes and amines. organic-chemistry.orgacs.org |
| Ultrasound-Assisted Cadogan | Triethyl phosphite | 40 °C (ultrasonication) | Reduced reaction times, neat conditions for Schiff base formation. nih.gov |
| Catalytic Cadogan | Catalytic P(III)/P(V) redox cycling | Not specified | Reduces stoichiometric use of phosphorus reagents. nih.gov |
Transition Metal-Catalyzed (e.g., Palladium, Copper, Rhodium) Annulation and C-H Activation Protocols for 2H-Indazole Formation
Transition metal catalysis has emerged as a powerful tool for the synthesis of 2H-indazoles, offering high efficiency, regioselectivity, and functional group tolerance. nih.govresearchgate.net These methods often involve C-H activation and annulation strategies.
Rhodium-catalyzed synthesis is particularly prominent. One approach involves the [4+1] annulation of azobenzenes with aldehydes. nih.govacs.org In this process, the azo group directs an ortho C-H activation, followed by addition to the aldehyde and subsequent cyclization to form the N-aryl-2H-indazole. nih.govacs.org Rhodium(III) catalysis has also been utilized in the annulation of azobenzenes with sulfoxonium ylides to produce 3-acyl-2H-indazoles. nih.govacs.org Another rhodium-catalyzed method achieves the synthesis of C3-hydroxymethylated 2H-indazoles through the reaction of azobenzenes with vinylene carbonate. nih.gov
Palladium-catalyzed reactions also provide efficient routes to 2H-indazoles. For instance, a one-pot, norbornene-mediated palladium-catalyzed sequence can be used to create annulated 2H-indazoles from bromoethyl azoles and aryl iodides. nih.gov This process involves the successive formation of an alkyl-aryl bond and an aryl-heteroaryl bond through two C-H bond activations. nih.gov Palladium catalysis is also effective in the direct C-H arylation of the 2H-indazole core itself, which is a key step in building more complex derivatives. acs.org
Copper-catalyzed methods offer a practical alternative. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper, efficiently synthesizes 2H-indazoles. acs.org The copper catalyst is crucial for both the C-N and N-N bond formations in this domino reaction sequence. acs.org This methodology has a broad substrate scope and tolerates a wide variety of functional groups. acs.org
Table 2: Examples of Transition Metal-Catalyzed 2H-Indazole Synthesis
| Catalyst/Metal | Reactants | Reaction Type |
| Rhodium(III) | Azobenzenes and aldehydes | [4+1] Annulation via C-H activation. nih.govacs.org |
| Rhodium(III)/Copper(II) | Azobenzenes and α-carbonyl sulfoxonium ylides | [4+1] Annulation. nih.gov |
| Palladium | 2-Bromobenzyl bromides and arylhydrazines | Intermolecular N-benzylation followed by intramolecular N-arylation. organic-chemistry.org |
| Copper(I) Oxide Nanoparticles | 2-Bromobenzaldehydes, primary amines, and sodium azide | One-pot, three-component condensation, C-N and N-N bond formation. acs.orgorganic-chemistry.org |
Oxidative Cyclization Reactions for 2H-Indazole Ring Systems
Oxidative cyclization represents an alternative strategy for constructing the 2H-indazole ring, often proceeding via N-N bond formation. A notable method involves the oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.org This approach can selectively produce 2-substituted 2H-indazoles. organic-chemistry.org The reaction is typically performed at room temperature using an oxidizing system such as ammonium molybdate ((NH₄)₂MoO₄) and hydrogen peroxide (H₂O₂). organic-chemistry.org The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso intermediate, which then undergoes nucleophilic attack by the second nitrogen atom, followed by cyclization and dehydration to yield the 2H-indazole. organic-chemistry.org
Electrochemical methods also provide a green and sustainable approach. An electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes can yield 2H-indazole derivatives without the need for catalysts or external chemical oxidants. organic-chemistry.org
Condensation and Cycloaddition Reactions in 2H-Indazole Synthesis
Condensation and cycloaddition reactions offer distinct pathways to the 2H-indazole core.
Condensation reactions are often the initial step in multi-step, one-pot syntheses. For example, the condensation of o-nitrobenzaldehydes with anilines or aliphatic amines forms an ortho-imino-nitrobenzene intermediate. organic-chemistry.org This intermediate can then undergo an intramolecular reductive cyclization (as in the Cadogan approach) to yield the 2H-indazole. organic-chemistry.org Similarly, a three-component reaction involving 2-bromobenzaldehydes, primary amines, and sodium azide begins with the condensation of the aldehyde and amine. acs.org
[3+2] Cycloaddition reactions provide a rapid and highly efficient route to the 2H-indazole skeleton under mild conditions. A key example is the reaction between arynes and sydnones. nih.gov Sydnones act as stable, cyclic 1,3-dipoles. The cycloaddition with a reactive aryne generates an unstable bicyclic adduct that spontaneously extrudes a molecule of carbon dioxide in a retro-[4+2] reaction to form the aromatic 2H-indazole ring. nih.gov This method is notable for its high yields and excellent selectivity for the 2H-indazole isomer. nih.gov
Introduction and Functionalization of the Phenyl Substituent at the N2 Position of the 2H-Indazole Ring
Once the 2H-indazole core is formed, or concurrently during its formation, the phenyl group must be introduced at the N2 position. Several strategies achieve this with high regioselectivity.
Many of the methods described for constructing the indazole framework inherently install the N2-substituent. For instance, in the one-pot condensation-Cadogan cyclization, the choice of the primary amine (in this case, aniline) directly determines the N2-substituent. organic-chemistry.orgnih.gov Similarly, transition metal-catalyzed reactions starting from azobenzenes or using arylhydrazines directly yield N2-aryl-2H-indazoles. nih.govorganic-chemistry.org
For pre-formed 1H-indazoles, regioselective N-arylation can be challenging as mixtures of N1 and N2 isomers are often produced. However, specific protocols have been developed to favor N2 substitution. Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is a powerful method that selectively yields 2-aryl-2H-indazoles. organic-chemistry.org This reaction tolerates a wide range of substituents on both aromatic rings. organic-chemistry.org
Regioselective Incorporation and Structural Elaboration of the Pyrrolidin-1-yl Group at the C3 Position of the 2H-Indazole Ring
The final key structural element of this compound is the pyrrolidine (B122466) ring at the C3 position. Introducing this group regioselectively is a critical step that often relies on the C-H functionalization of a pre-formed 2-phenyl-2H-indazole intermediate.
The C3-H bond of the 2-aryl-2H-indazole is amenable to direct functionalization through transition metal-catalyzed C-H activation. rsc.orgresearchgate.net Palladium-catalyzed reactions are particularly effective for this transformation. For instance, a palladium(II)-catalyzed isocyanide insertion strategy has been used to functionalize the C3-position, leading to the synthesis of diverse heterocyclic systems. acs.org
Direct C3-amination represents a more straightforward approach. An organophotoredox-catalyzed oxidative coupling allows for the C-H amination of 2H-indazoles with a variety of amines, including secondary cyclic amines like pyrrolidine. organic-chemistry.org This reaction proceeds at room temperature under ambient air, offering a mild and practical route. organic-chemistry.org Visible-light-promoted, transition-metal-free methods have also been developed for C3-functionalization, such as carbamoylation, highlighting the potential for radical-based pathways to introduce substituents at this position. frontiersin.org A copper-catalyzed C3 amination of 2H-indazoles has also been developed, which likely proceeds through a radical pathway. researchgate.net
Alternatively, the C3 position can be functionalized by first introducing a leaving group, such as a halogen, followed by nucleophilic aromatic substitution with pyrrolidine. This classical two-step approach provides a reliable, albeit less atom-economical, route to the target compound.
Synthetic Routes for Direct Attachment of Pyrrolidine Ring Systems
The direct attachment of a pyrrolidine ring to the C3 position of the 2-phenyl-2H-indazole core represents an efficient synthetic strategy, primarily explored through C-H functionalization. This approach avoids the need for pre-functionalization of the indazole ring, such as halogenation, thereby offering a more atom-economical route. While direct C3-pyrrolidination of 2-phenyl-2H-indazole is not extensively documented, methodologies for analogous C-N bond formations provide a clear blueprint for this transformation.
Recent achievements in the late-stage functionalization of 2H-indazoles have highlighted pathways involving transition metal-catalyzed C-H activation or radical processes. rsc.org For instance, a copper-catalyzed regioselective C-H amination at the C3 position of 2H-indazoles has been developed, demonstrating the feasibility of forming a C-N bond at this site under mild conditions. nih.gov Although this specific study involved coupling with other indazole moieties, the principle can be extended to cyclic secondary amines like pyrrolidine.
Another promising avenue is photocatalysis, which has emerged as a powerful tool for the functionalization of nitrogen heterocycles under mild, visible-light-mediated conditions. d-nb.infonih.govresearchgate.net Direct C3-amidation of 2H-indazoles has been successfully achieved using this method, suggesting that a similar radical-based approach could potentially be adapted for the direct C-H amination with pyrrolidine. d-nb.infonih.govresearchgate.net These methods, developed for congeneric derivatives, form the basis for potential synthetic routes to this compound.
Table 1: Representative Direct C-H Functionalization Strategies for 2H-Indazole Congeners This table is generated based on data for analogous reactions and represents potential pathways.
| Reaction Type | Catalyst/Reagent | Nucleophile Example | Key Features |
|---|---|---|---|
| Copper-Catalyzed C-H Amination | Copper Catalyst | Indazol-3(2H)-ones | Regioselective C-N bond formation at C3. nih.gov |
Coupling Reactions for Establishing C3-Pyrrolidinyl Linkages
Cross-coupling reactions are a cornerstone for the synthesis of C3-aminated indazoles, providing a robust and versatile method for establishing the C3-pyrrolidinyl bond. This strategy typically involves the reaction of a C3-functionalized indazole, such as a 3-halo-2-phenyl-2H-indazole, with pyrrolidine.
The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. rsc.org This reaction is highly suitable for coupling aryl halides with amines. The synthesis of the target compound would likely proceed via the reaction of 3-bromo- or 3-iodo-2-phenyl-2H-indazole with pyrrolidine. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields. Modern catalyst systems, often employing sterically hindered biaryl phosphine ligands, allow the reaction to proceed under mild conditions with broad functional group tolerance.
The general mechanism involves the oxidative addition of the 3-halo-2-phenyl-2H-indazole to a Pd(0) complex, followed by coordination of the pyrrolidine, deprotonation by a base (e.g., sodium tert-butoxide), and subsequent reductive elimination to yield the desired this compound and regenerate the Pd(0) catalyst.
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides This table outlines generalized conditions applicable to the synthesis of the target compound and its analogues.
| Component | Example | Purpose |
|---|---|---|
| Substrates | 3-Bromo-2-phenyl-2H-indazole, Pyrrolidine | Reactants to form the C-N bond |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source for the catalytic cycle |
| Ligand | RuPhos, XPhos, BINAP | Stabilizes the palladium center and facilitates reaction steps |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine for nucleophilic attack |
| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium |
| Temperature | 80-120 °C | To drive the reaction to completion |
Scalable and Sustainable Synthetic Approaches for the Compound and Its Analogues
Developing scalable and sustainable (green) synthetic routes is crucial for the practical application of chemical compounds. For this compound and its analogues, this involves optimizing the synthesis of the core structure and the final functionalization step.
Ultrasound-assisted synthesis has been reported as a green and efficient one-pot method for preparing the 2-phenyl-2H-indazole scaffold itself. nih.gov This technique often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov
In the context of the C-N bond-forming step, sustainable approaches focus on minimizing waste, avoiding hazardous reagents, and using catalytic methods. Photocatalysis, as mentioned for direct C-H functionalization, is an inherently green approach as it uses visible light as a renewable energy source and often operates at room temperature. d-nb.infonih.govresearchgate.net The development of solvent-free reaction conditions for Buchwald-Hartwig aminations also contributes to the sustainability of the process, reducing solvent waste and simplifying purification. Furthermore, the use of green solvents like ethanol/water mixtures in related domino reactions for synthesizing pyrrolidine-containing structures highlights a move towards more environmentally benign processes. chim.it
For scalability, robust and high-yielding reactions like the Buchwald-Hartwig coupling are advantageous. The commercial availability of a wide range of catalysts and ligands facilitates its implementation on a larger scale. Optimization to reduce catalyst loading and ensure catalyst recyclability are key areas of research to improve the economic and environmental viability of the synthesis for industrial production.
Structure Activity Relationship Sar Profiling of 2 Phenyl 3 Pyrrolidin 1 Yl 2h Indazole and Its Structural Analogues
Influence of the 2H-Indazole Core on Biological Activity and Binding Interactions
The indazole nucleus is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. pnrjournal.com The arrangement of the nitrogen atoms within the fused ring system allows for a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The 2H-indazole isomer, in particular, offers a unique spatial orientation of its substituents compared to the more common 1H-indazole, which can lead to distinct binding modes and pharmacological effects. This unique nitrogen-containing heterocyclic structure is thought to be a key factor in its ability to bind to protein kinases, thereby influencing the progression of various diseases. researchgate.net
The development of synthetic methodologies has enabled the preparation of a wide array of indazole derivatives, facilitating the exploration of their therapeutic potential. nih.gov The 2H-indazole core is a feature of several approved drugs, including the antitumor agent Pazopanib and the PARP inhibitor Niraparib, highlighting its clinical significance. thieme-connect.de The structural rigidity and aromatic nature of the 2H-indazole core provide a stable scaffold for the attachment of various functional groups, allowing for the fine-tuning of the molecule's properties to achieve desired biological outcomes.
Indazole exists in two main tautomeric forms, 1H-indazole and 2H-indazole (also known as isoindazole), and the position of the nitrogen-bound substituent profoundly affects their physicochemical and biological properties. mdpi.com Thermodynamic calculations and experimental observations have shown that the 1H-tautomer is generally the more stable form. mdpi.comresearchgate.net This greater stability of the 1H-benzenoid form over the 2H-quinonoid form is a crucial factor in the synthetic chemistry of indazoles, often making the selective synthesis of 2H-indazoles a challenge. pnrjournal.comresearchgate.net
Despite the greater thermodynamic stability of the 1H-tautomer, 2H-indazole derivatives have demonstrated significant and often distinct pharmacological activities. researchgate.net The tautomeric form dictates the vector and geometry of substituents, which in turn governs the molecule's interaction with target proteins. For instance, in a series of indazole derivatives designed as phosphodiesterase inhibitors, the 1-benzyl-1H-indazole derivative YC-1 showed potent activity, whereas its corresponding 2-benzyl-2H-indazole isomer was inactive, underscoring the critical influence of the substituent's position on the indazole ring. pnrjournal.com Conversely, in other contexts, the 2H-indazole scaffold is essential for activity. The unique three-dimensional arrangement of functional groups around the 2H-indazole core can facilitate optimal binding to a specific biological target that may not be achievable with the 1H-tautomer. This highlights that while the 1H-form is more stable, the 2H-form can offer unique structural advantages for targeted drug design. researchgate.net
Impact of the N2-Phenyl Moiety on Ligand-Receptor Recognition and Potency
The N2-phenyl group in 2-phenyl-3-(pyrrolidin-1-yl)-2H-indazole plays a pivotal role in modulating the compound's biological activity, primarily through steric and electronic interactions with the target receptor. Studies on a series of 2-phenyl-2H-indazole derivatives have revealed that substitution on this phenyl ring can dramatically influence potency. For example, in a study of antiprotozoal agents, the introduction of a phenyl group at the N2 position was found to be important for activity. mdpi.com
Further investigation into the effects of substituents on the N2-phenyl ring has provided valuable SAR insights. It has been observed that the presence of electron-withdrawing groups on the phenyl ring tends to enhance antiprotozoal activity. mdpi.com This suggests that the electronic properties of the N2-phenyl moiety can significantly impact ligand-receptor binding. The position of the substituent on the phenyl ring is also a critical determinant of activity.
The following table presents the antiprotozoal activity of a series of 2-aryl-2H-indazole derivatives against E. histolytica, G. intestinalis, and T. vaginalis, illustrating the impact of substitution on the N2-phenyl ring.
| Compound | R | IC50 E. histolytica (µM) | IC50 G. intestinalis (µM) | IC50 T. vaginalis (µM) |
|---|---|---|---|---|
| 1 | H | 0.081 | 0.134 | 0.297 |
| 2 | 4-Cl | <0.050 | 0.126 | 0.106 |
| 3 | 4-F | 0.083 | 0.203 | 0.252 |
| 4 | 4-COOCH3 | <0.050 | 0.274 | 0.199 |
| 5 | 4-OCH3 | 0.113 | 0.201 | 0.455 |
| 6 | 4-CF3 | 0.061 | 0.059 | 0.122 |
Data sourced from a study on the antiprotozoal activity of 2-phenyl-2H-indazole derivatives. mdpi.com
Contribution of the C3-Pyrrolidin-1-yl Group to Pharmacological Profiles
The substituent at the C3 position of the indazole ring is a key determinant of biological activity and selectivity. While direct SAR studies on the C3-pyrrolidin-1-yl group in the context of 2-phenyl-2H-indazoles are limited, the importance of substitution at this position can be inferred from related classes of compounds. The introduction of an amino or a related basic moiety at the C3 position is a common strategy in the design of bioactive indazoles. This group can participate in hydrogen bonding or ionic interactions with the target protein, thereby anchoring the ligand in the binding pocket.
The pyrrolidine (B122466) ring, being a saturated heterocycle, introduces a three-dimensional character to the otherwise planar indazole scaffold. The non-planar nature of the pyrrolidinyl group can influence the molecule's conformational flexibility and its ability to adopt a favorable orientation for receptor binding.
The substitution pattern on the pyrrolidine ring itself can have a profound impact on the pharmacological profile of the parent compound. The introduction of substituents can alter the ring's conformation, basicity, and lipophilicity, all of which can affect ligand-receptor interactions. For instance, the placement of functional groups on the pyrrolidine ring can introduce new points of interaction with the target or, conversely, create steric hindrance that prevents optimal binding.
The presence of stereocenters in the C3-substituent can lead to enantiomers with significantly different biological activities. If the pyrrolidine ring is substituted, it can contain one or more chiral centers. It is a well-established principle in pharmacology that biological macromolecules, being chiral, often exhibit stereoselective interactions with small molecule ligands. One enantiomer may exhibit significantly higher affinity and/or efficacy for a target compared to its mirror image.
Recent advances in asymmetric synthesis have enabled the enantioselective preparation of indazoles with chiral centers at the C3 position. pnrjournal.com Although specific studies on the enantiomers of this compound derivatives are not prevalent in the reviewed literature, the development of methods for the highly enantioselective synthesis of C3-substituted 1H-indazoles underscores the recognized importance of stereochemistry in this class of compounds. pnrjournal.com It is highly probable that the biological activity of chiral derivatives of this compound would be enantioselective, and the determination of the optimal stereochemistry would be a crucial step in the development of any therapeutic agent based on this scaffold.
Rational Design Principles for Optimizing the Bioactivity of this compound Derivatives
Based on the available SAR data, several rational design principles can be formulated to guide the optimization of the bioactivity of this compound derivatives:
Scaffold Selection: The choice between the 1H- and 2H-indazole core is a critical first step and is target-dependent. For targets where the 2H-isomer is preferred, maintaining this core is essential.
N2-Phenyl Substitution: The N2-phenyl ring is a key site for modification to enhance potency. The introduction of small, electron-withdrawing groups (e.g., halogens, CF3, COOCH3) at the para-position appears to be a favorable strategy for enhancing activity, at least in the context of antiprotozoal agents. A systematic exploration of different substituents at the ortho-, meta-, and para-positions is warranted to fully map the SAR at this position.
C3-Pyrrolidinyl Moiety: The pyrrolidinyl group at the C3 position is likely crucial for activity, providing a basic nitrogen atom for key interactions and a three-dimensional element. Maintaining this group or exploring bioisosteric replacements (e.g., piperidine, morpholine) could be a fruitful avenue for optimization.
Stereochemistry: For any chiral derivatives, the synthesis and biological evaluation of individual enantiomers are essential. The identification of the eutomer (the more active enantiomer) will be critical for maximizing potency and minimizing potential off-target effects.
By systematically applying these design principles, it is possible to develop novel this compound analogues with improved potency, selectivity, and drug-like properties for a range of therapeutic targets.
Mechanistic Investigations of Biological Activities Mediated by 2 Phenyl 3 Pyrrolidin 1 Yl 2h Indazole in Cellular and Biochemical Systems
Cellular Response Mechanisms and Phenotypic Modulations
Induction of Apoptosis and Cell Cycle Regulation
Further experimental research focusing specifically on "2-Phenyl-3-(pyrrolidin-1-yl)-2H-indazole" is required to elucidate the information needed to populate these sections.
Modulation of Cell Migration and Invasion Processes
The metastatic spread of cancer cells is a primary contributor to cancer-related mortality, with cell migration and invasion being critical steps in this cascade. The compound this compound, referred to as compound 2f in a key study, has demonstrated notable inhibitory effects on these processes in breast cancer cells. nih.gov
In vitro wound healing assays are instrumental in assessing the migratory capacity of cells. When 4T1 breast cancer cells were treated with compound 2f, a significant, dose-dependent inhibition of cell migration was observed. nih.gov This suggests that the compound interferes with the cellular machinery responsible for cell motility.
Furthermore, the invasive potential of cancer cells, their ability to penetrate through the extracellular matrix (ECM), was evaluated using Transwell invasion assays. Treatment with this compound resulted in a marked reduction in the number of 4T1 cells that successfully invaded through the Matrigel-coated membrane. nih.gov This indicates that the compound not only hinders cell movement but also their capacity to degrade and traverse tissue barriers.
The degradation of the ECM is largely mediated by a family of enzymes known as matrix metalloproteinases (MMPs). The activity of these enzymes is tightly regulated by their endogenous inhibitors, the tissue inhibitors of matrix metalloproteinases (TIMPs). Research has shown that treatment with this compound led to a decrease in the expression of MMP9, a key enzyme involved in ECM degradation, and a concurrent increase in the expression of TIMP2, an inhibitor of MMP activity. nih.gov This modulation of MMP and TIMP levels provides a molecular basis for the observed anti-invasive properties of the compound.
| Assay | Cell Line | Observation | Molecular Changes |
|---|---|---|---|
| Wound Healing Assay | 4T1 Breast Cancer Cells | Dose-dependent inhibition of cell migration | Not specified |
| Transwell Invasion Assay | 4T1 Breast Cancer Cells | Significant reduction in cell invasion | Not specified |
| Protein Expression Analysis | 4T1 Breast Cancer Cells | Not applicable | Decreased MMP9 expression, Increased TIMP2 expression |
Effects on Intracellular Signaling Cascades (e.g., ROS generation)
Intracellular signaling pathways are complex networks that govern cellular processes, and their dysregulation is a hallmark of cancer. One critical aspect of cellular signaling is the management of reactive oxygen species (ROS). While ROS are natural byproducts of cellular metabolism, an imbalance in their production and elimination can lead to oxidative stress, which can have dual roles in cancer, either promoting or inhibiting tumor progression.
Studies on this compound have revealed its capacity to modulate intracellular ROS levels. In 4T1 breast cancer cells, treatment with this compound led to a significant increase in the intracellular concentration of ROS. nih.gov This elevation in ROS levels is indicative of induced oxidative stress within the cancer cells.
The mitochondrion is a primary source of ROS production, and its health is crucial for cell survival. The increase in ROS levels upon treatment with this compound was found to be associated with a decrease in the mitochondrial membrane potential in 4T1 cells. nih.gov A loss of mitochondrial membrane potential is an early indicator of apoptosis, or programmed cell death. This suggests that the compound's induction of ROS is linked to the initiation of the mitochondrial apoptotic pathway.
The pro-apoptotic effects of the compound were further substantiated by the observation of changes in key apoptosis-regulating proteins. Treatment with this compound resulted in the upregulation of cleaved caspase-3 and Bax, both of which are pro-apoptotic proteins. nih.gov Concurrently, a downregulation of the anti-apoptotic protein Bcl-2 was observed. nih.gov This shift in the balance of pro- and anti-apoptotic proteins, coupled with the increase in ROS and disruption of mitochondrial function, strongly indicates that the compound induces apoptosis in cancer cells through the ROS-mitochondrial pathway.
| Parameter | Cell Line | Effect |
|---|---|---|
| Intracellular ROS Levels | 4T1 Breast Cancer Cells | Increased |
| Mitochondrial Membrane Potential | 4T1 Breast Cancer Cells | Decreased |
| Cleaved Caspase-3 Expression | 4T1 Breast Cancer Cells | Upregulated |
| Bax Expression | 4T1 Breast Cancer Cells | Upregulated |
| Bcl-2 Expression | 4T1 Breast Cancer Cells | Downregulated |
Pathway Analysis Relevant to Compound Action
To elucidate the potential molecular targets and pathways through which this compound exerts its anti-cancer effects, computational prediction tools have been employed. The Swiss Target Prediction tool was utilized to forecast the potential targets of this compound. nih.gov
The in silico analysis pointed towards a number of potential protein targets, with a notable prediction being tyrosine kinases. nih.gov Tyrosine kinases are a large family of enzymes that play a crucial role in a multitude of cellular processes, including cell growth, differentiation, and survival. The dysregulation of tyrosine kinase activity is a frequent event in many types of cancer, making them attractive targets for anti-cancer drug development.
The prediction that this compound may target tyrosine kinases aligns with the known mechanisms of other indazole-containing compounds, which have been successfully developed as kinase inhibitors for cancer therapy. nih.gov This suggests that the observed biological effects of the compound, such as the inhibition of proliferation, migration, and invasion, as well as the induction of apoptosis, could be mediated through the modulation of one or more tyrosine kinase signaling pathways. However, it is important to note that these are predictive findings, and further experimental validation is required to definitively identify the specific kinase or kinases that are directly targeted by this compound and to fully delineate the downstream signaling pathways involved in its anti-cancer activity.
Computational Chemistry and Molecular Modeling Applications in Research on 2 Phenyl 3 Pyrrolidin 1 Yl 2h Indazole
In Silico High-Throughput Screening for Potential Bioactivity Identification
In silico high-throughput screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.goveurekaselect.com This approach accelerates the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested in the lab. nih.gov For a compound like 2-Phenyl-3-(pyrrolidin-1-yl)-2H-indazole, virtual screening can be employed to rapidly assess its potential against a wide array of known biological targets.
The process can be broadly categorized into ligand-based and structure-based methods. unipi.it Ligand-based approaches utilize the principle of similarity, where a compound is compared to molecules with known activity, assuming that structurally similar molecules will have similar biological functions. unipi.it Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein to dock candidate molecules into the binding site and estimate the strength of the interaction. nih.gov Given the diverse pharmacological activities associated with the indazole nucleus, derivatives such as this compound are prime candidates for extensive in silico screening campaigns to uncover novel therapeutic applications. researchgate.netnih.gov
Molecular Docking Simulations for Predicting Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govpensoft.net It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. nih.govnih.gov The insights gained from docking are crucial for understanding the molecular basis of a compound's activity and for the rational design of improved derivatives.
In a typical docking study, the ligand is placed in various positions and orientations within the target's binding site, and a scoring function is used to estimate the binding energy for each "pose". nih.gov Lower binding energy values generally indicate a more stable and favorable interaction. Studies on other indazole derivatives have successfully used molecular docking to identify key interactions with target receptors, such as those involved in renal cancer or microbial pathogenesis. nih.govmdpi.com For this compound, docking simulations would be essential to:
Identify potential biological targets from a list of candidates.
Predict the specific amino acid residues involved in binding.
Estimate the binding affinity, which can be correlated with biological activity.
Provide a structural basis for observed structure-activity relationships (SAR).
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Protein Kinase X | This compound | -9.5 | Lys78, Glu95, Leu150 | Hydrogen Bond, Salt Bridge, Hydrophobic |
| Protozoan Enzyme Y | This compound | -8.2 | Asp34, Trp91, Phe210 | Hydrogen Bond, Pi-Stacking |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govarxiv.org By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, offering insights that are not available from static models like molecular docking. researchgate.net For the this compound-target complex, MD simulations are used to assess the stability of the predicted binding pose and to explore the conformational landscape of the ligand within the binding site. ijsrset.com
Enhanced sampling techniques in MD, such as accelerated molecular dynamics, can overcome timescale limitations to capture larger conformational changes and rare events like ligand binding and unbinding. nih.govnih.gov Key applications of MD simulations in the study of this compound include:
Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt in solution, which is crucial for understanding its interaction with various receptors.
Binding Pose Validation: Confirming the stability of the ligand-protein complex predicted by molecular docking.
Binding Free Energy Calculation: Providing a more accurate estimation of binding affinity by considering the dynamic nature of the interaction and the role of solvent.
Understanding Allostery: Investigating how the binding of the ligand at one site can affect the protein's function at a distant site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govsemanticscholar.org By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.govnih.gov
Research on 2-phenyl-2H-indazole derivatives has already utilized cheminformatic tools to establish structure-activity relationships. nih.govnih.gov For instance, studies on their antiprotozoal activity revealed that the presence of electron-withdrawing groups on the 2-phenyl ring can significantly enhance potency. nih.govmdpi.comnih.gov A QSAR study on a series of analogs of this compound would involve:
Data Set Collection: Assembling a group of structurally related indazole derivatives with experimentally measured biological activity.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic.
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with activity. nih.gov
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov
The resulting QSAR model can then guide the synthesis of new derivatives with potentially higher activity by prioritizing compounds with optimal descriptor values.
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, reactivity |
| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, membrane permeability |
| Topological | Connectivity indices, Wiener index | Atomic arrangement and branching |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. arabjchem.orgzsmu.edu.ua DFT calculations provide highly accurate information about molecular geometries, electronic properties, and reaction energetics, making it a valuable tool for understanding the intrinsic properties of a molecule like this compound. core.ac.ukresearchgate.net
In the context of drug design, DFT is used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.
Calculate Electronic Properties: Compute parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. nih.gov
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface, identifying regions that are rich or poor in electrons, which are crucial for intermolecular interactions.
Analyze Reaction Mechanisms: Elucidate the pathways and energy barriers of chemical reactions, aiding in the optimization of synthetic routes. mdpi.com
For this compound, DFT calculations can provide fundamental insights into its reactivity and how its electronic features govern its interactions with biological targets. nih.govcore.ac.uk
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular forces |
Future Research Directions and Translational Perspectives for 2 Phenyl 3 Pyrrolidin 1 Yl 2h Indazole
Exploration of Novel and Green Synthetic Pathways for Enhanced Scalability
The broader application and large-scale production of novel chemical entities are often hindered by the lack of efficient and sustainable synthetic routes. acs.org Traditional methods for synthesizing 2-phenyl-2H-indazole derivatives, such as the Cadogan reaction, often involve high temperatures and the use of stoichiometric reagents like triethyl phosphite. mdpi.comnih.gov Future research must prioritize the development of scalable, cost-effective, and environmentally benign synthetic pathways.
Recent advancements in green chemistry offer promising alternatives. For instance, a one-pot, three-component reaction using copper oxide nanoparticles as a heterogeneous catalyst in a green solvent like polyethylene (B3416737) glycol (PEG) has been developed for 2H-indazole synthesis. acs.orgnih.govorganic-chemistry.org This approach utilizes readily available 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) under ligand-free conditions, demonstrating the formation of new N-N and C-N bonds efficiently. acs.orgnih.gov Another green method employs ultrasound-assisted synthesis, which can accelerate reaction times and improve yields compared to conventional heating. nih.gov
Future work should focus on adapting these green methodologies for the synthesis of 2-Phenyl-3-(pyrrolidin-1-yl)-2H-indazole. This would likely involve a C3-amination step on a suitable 2-phenyl-2H-indazole precursor. The goal is to create a streamlined, high-yield process that minimizes waste and avoids harsh conditions, thereby enhancing the compound's translational potential.
Table 1: Comparison of Conventional and Potential Green Synthetic Approaches
| Parameter | Conventional Method (e.g., Cadogan Reaction) | Potential Green Method (e.g., CuO@C Catalysis) |
|---|---|---|
| Solvent | Toluene, Dioxane | PEG-400, Water, 2-Propanol |
| Catalyst | Stoichiometric P(OEt)₃, Pd catalysts | Recyclable heterogeneous CuO nanoparticles |
| Energy Source | High-temperature reflux | Ultrasound, Microwave irradiation |
| Reaction Type | Multi-step, requires isolation of intermediates | One-pot, multi-component reaction |
| Atom Economy | Moderate | High |
| Environmental Impact | Higher (use of toxic reagents and solvents) | Lower (green solvents, recyclable catalyst) |
Advanced SAR and Lead Optimization Studies Utilizing Fragment-Based and Structure-Based Drug Design
Systematic Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For the 2-phenyl-2H-indazole scaffold, SAR studies have revealed key structural features that influence bioactivity. For example, the presence of electron-withdrawing groups on the 2-phenyl ring has been shown to enhance antiprotozoal activity. nih.gov
Future SAR campaigns for this compound should systematically explore modifications at three key positions:
The C3-Pyrrolidinyl Moiety: Investigate the impact of substitutions on the pyrrolidine (B122466) ring and the effect of varying the ring size (e.g., piperidinyl, azetidinyl) or introducing heteroatoms.
The N2-Phenyl Group: Explore a diverse range of substituents (halogens, alkyl, alkoxy, nitro, cyano groups) at the ortho, meta, and para positions to modulate electronic and steric properties.
The Indazole Core: Introduce substituents on the benzo part of the indazole ring to probe for additional binding interactions and influence physicochemical properties.
To accelerate this process, modern drug design techniques should be employed. Fragment-Based Drug Discovery (FBDD) can be used to identify small molecular fragments that bind to a biological target, which can then be grown or linked to optimize the lead compound. nih.govnih.gov This approach has been successfully used to develop indazole-based inhibitors for targets like HDAC and FGFR kinases. nih.govnih.gov
Furthermore, Structure-Based Drug Design (SBDD) , which utilizes the 3D structure of the target protein, is a powerful tool for rational inhibitor design. rroij.com Obtaining a co-crystal structure of this compound bound to a target kinase or enzyme would provide invaluable insights for designing next-generation analogs with improved affinity and selectivity. nih.govnih.gov
Table 2: Proposed SAR Exploration Strategy
| Position | R-Group Modification | Rationale |
|---|---|---|
| C3-Pyrrolidinyl | Alkyl, hydroxyl, fluoro substitutions; ring expansion/contraction | Explore new binding pockets, improve solubility and metabolic stability. |
| N2-Phenyl (R¹) | -Cl, -F, -CF₃, -CN, -OCH₃ at ortho/meta/para positions | Modulate electronic properties to enhance target affinity and cell permeability. |
| Indazole Core (R²) | -F, -Cl, -CH₃ at positions 5, 6, or 7 | Fine-tune physicochemical properties (pKa, logP) and explore additional interactions. |
Deeper Mechanistic Characterization of Key Bioactive Pathways
While the indazole scaffold is associated with a range of biological activities, the precise mechanisms of action are often not fully understood. nih.gov Derivatives of 2-phenyl-2H-indazole have shown potent activity against protozoan parasites such as E. histolytica, G. intestinalis, and T. vaginalis. nih.gov Additionally, some indazole compounds exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α. researchgate.netnih.gov
Future research must focus on elucidating the specific molecular targets and pathways modulated by this compound. Key research questions include:
Antiprotozoal Mechanism: Does the compound inhibit a specific parasitic enzyme essential for its survival, such as those involved in nucleic acid synthesis or redox metabolism? Studies involving electrochemical behavior and electron spin resonance (ESR) could help determine if the mechanism involves the generation of radical species, a pathway known for other antiprotozoal indazole N-oxides. uchile.cl
Anti-inflammatory Pathway: Does the compound directly inhibit COX-2 or 5-LOX? Does it modulate upstream signaling pathways like NF-κB that control the expression of inflammatory mediators? researchgate.net
Kinase Inhibition Profile: Given that many indazole derivatives are potent kinase inhibitors, it is crucial to screen the compound against a broad panel of human kinases to identify primary targets and potential off-targets. researchgate.netnih.gov This would clarify its potential as an anticancer or anti-inflammatory agent.
Answering these questions will require a combination of biochemical assays, cell-based studies, and advanced analytical techniques to build a comprehensive understanding of the compound's mechanism of action.
Development of Integrated Computational and Experimental Platforms
The integration of computational and experimental methods creates a synergistic and efficient workflow for drug discovery, accelerating the cycle of design, synthesis, and testing. jddhs.com For this compound, establishing such a platform would be a significant step forward.
This platform would involve several key components:
Computational Modeling: Utilize techniques like molecular docking to predict binding modes and affinities against hypothesized targets (e.g., parasitic enzymes, human kinases). nih.govbiotech-asia.org Quantitative Structure-Activity Relationship (QSAR) models can be developed as SAR data becomes available to predict the activity of virtual compounds before synthesis. researchgate.net
In Silico ADMET Prediction: Employ computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the design phase. biotech-asia.org This helps to prioritize compounds with favorable drug-like properties and reduce late-stage attrition.
High-Throughput Screening (HTS): Implement automated experimental assays to rapidly screen newly synthesized derivatives for biological activity, providing essential data to feed back into the computational models.
Structural Biology: Use techniques like X-ray crystallography to determine co-crystal structures of active analogs with their targets, providing crucial information for subsequent rounds of structure-based design. jddhs.com
This iterative loop, where computational predictions guide experimental work and experimental results refine computational models, will enable the rapid optimization of this compound from a hit compound into a viable clinical candidate.
Table 3: Proposed Integrated Computational and Experimental Workflow
| Phase | Computational Tools | Experimental Methods | Outcome |
|---|---|---|---|
| 1. Hit-to-Lead | Molecular Docking, Pharmacophore Modeling, Virtual Screening | Synthesis of initial library, In vitro biochemical and cellular assays | Identification of initial SAR and potent lead compounds. |
| 2. Lead Optimization | QSAR, Free Energy Perturbation (FEP), In silico ADMET | Synthesis of focused libraries, Co-crystallography, In vitro DMPK assays | Compounds with improved potency, selectivity, and drug-like properties. |
| 3. Preclinical | Molecular Dynamics Simulations, PBPK Modeling | In vivo efficacy studies in animal models, Preliminary toxicology | Selection of a preclinical candidate for further development. |
Investigation of Multi-Targeting Strategies and Polypharmacology Approaches
The concept of "one drug, one target" has been increasingly challenged by the complexity of diseases like cancer and neurodegenerative disorders. Polypharmacology, where a single drug intentionally modulates multiple targets, is now seen as a promising therapeutic strategy. nih.gov The indazole scaffold, with its demonstrated ability to interact with diverse biological targets including kinases, G-protein coupled receptors, and enzymes, is an ideal starting point for developing multi-target agents. nih.govresearchgate.netuni-augsburg.de
Future research should explore the polypharmacological potential of this compound. For complex diseases, hitting multiple nodes in a disease pathway can lead to enhanced efficacy and a reduced likelihood of drug resistance. Potential multi-targeting strategies could include:
Dual Kinase/Enzyme Inhibition: Designing derivatives that simultaneously inhibit a key kinase in a cancer signaling pathway (e.g., VEGFR-2) and an enzyme involved in inflammation (e.g., COX-2), which could be beneficial in treating inflammation-driven cancers. researchgate.netnih.gov
Antiprotozoal and Anti-inflammatory Agents: In parasitic diseases, much of the pathology is caused by the host's inflammatory response. A drug that both kills the parasite and dampens the harmful inflammatory cascade could offer a significant therapeutic advantage.
CNS Multi-Targeting: Indazole derivatives have been investigated as inhibitors of cholinesterase and BACE1 for Alzheimer's disease. nih.gov The potential for this compound derivatives to modulate multiple targets relevant to neurodegeneration could be a fruitful area of investigation.
A thorough characterization of the compound's off-target profile through broad screening is the first step in identifying opportunities for rational polypharmacology, transforming potential side effects into desired therapeutic actions.
Q & A
Q. What are the established synthetic routes for 2-Phenyl-3-(pyrrolidin-1-yl)-2H-indazole, and how do reaction conditions influence yield?
Synthesis typically involves intramolecular amination of triazenylaryl allylic alcohols using Bi(OTf)₃ as a catalyst, followed by purification via column chromatography (5–10% EtOAc/petroleum ether). Key parameters include:
- Catalyst loading : 10 mol% Bi(OTf)₃ to ensure stereoselectivity.
- Temperature : Reactions performed at 80–100°C to achieve >90% yield .
- Purification : Petroleum ether/EtOAC gradients resolve regioisomers. Validate purity using TLC (Rf ~0.6) and melting point analysis (92–94°C) .
Q. How is structural confirmation of this compound achieved?
Standard characterization includes:
- NMR spectroscopy : ¹H/¹³C NMR to confirm pyrrolidine N-substitution and phenyl ring integration.
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 318.18).
- X-ray crystallography : For unambiguous spatial assignment (e.g., C3-cyanomethyl analogs resolved at 0.8 Å resolution) .
Q. What stability precautions are required for handling this compound?
- Storage : Inert atmosphere (argon) at –20°C to prevent oxidation.
- Decomposition risks : Avoid prolonged exposure to light or acidic conditions, which may cleave the pyrrolidine ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
Byproduct analysis (e.g., regioisomeric 1H-indazole derivatives) requires:
Q. What experimental designs are used to evaluate the compound’s biological activity (e.g., kinase inhibition)?
- In vitro assays : Use recombinant kinases (e.g., EGFR, JAK2) with ATP-competitive ELISA to measure IC₅₀.
- Cellular models : Test antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays. Note that substituent positioning (e.g., 4-methoxystyryl vs. phenyl) alters potency by 3–5-fold .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Meta-analysis : Cross-reference datasets from PubChem, ChEMBL, and peer-reviewed studies.
- Control standardization : Ensure consistent assay conditions (e.g., ATP concentration, pH 7.4 buffers).
- Structural validation : Confirm batch purity via HPLC-MS to rule out degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
